molecular formula C9H12OS B14857216 2-Ethyl-6-(methylthio)phenol

2-Ethyl-6-(methylthio)phenol

Cat. No.: B14857216
M. Wt: 168.26 g/mol
InChI Key: LYTBFMKBBVQHTR-UHFFFAOYSA-N
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Description

2-Ethyl-6-(methylthio)phenol is a phenolic derivative characterized by an ethyl group at the 2-position and a methylthio (-SMe) group at the 6-position of the aromatic ring. The ethyl group enhances lipophilicity, while the methylthio group introduces mild electron-withdrawing effects, influencing reactivity and solubility .

Properties

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

2-ethyl-6-methylsulfanylphenol

InChI

InChI=1S/C9H12OS/c1-3-7-5-4-6-8(11-2)9(7)10/h4-6,10H,3H2,1-2H3

InChI Key

LYTBFMKBBVQHTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)SC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-6-(methylthio)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 2-ethylphenol, with a methylthio group donor. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-6-(methylthio)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or alkylated phenol derivatives.

Scientific Research Applications

2-Ethyl-6-(methylthio)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-6-(methylthio)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the methylthio group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Comparison

Key Compounds:

2-Ethyl-6-(methylthio)phenol Substituents: Ethyl (C₂H₅) at position 2, methylthio (-SMe) at position 6. Molecular Formula: C₉H₁₂OS (estimated).

2-(Methylthio)phenol Substituents: Methylthio (-SMe) at position 2. Molecular Formula: C₇H₈OS (CAS 1073-29-6) .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Substituents: Ethyl at position 2, methyl at position 6; acetamide (-NHCOCH₂Cl) functional group. Molecular Formula: C₁₁H₁₄ClNO (from S-metolachlor transformation products) .

Mercaptodimethur (3,5-Dimethyl-4-(methylthio)phenol methylcarbamate) Substituents: Methyl at positions 3 and 5, methylthio at position 4; methylcarbamate (-OCONHMe) group. Molecular Formula: C₁₂H₁₇NO₂S (CAS 2032-65-7) .

Structural Insights:
  • Substitution Patterns: this compound exhibits para-substitution (positions 2 and 6), whereas Mercaptodimethur has meta-substitution (positions 3, 4, 5). This difference impacts molecular symmetry and interactions with biological targets .
  • Functional Groups: Methylthio groups (-SMe) are less polar than methoxy (-OMe) or amino (-NH₂) groups found in other phenol derivatives (e.g., 2-Amino-6-methoxyphenol hydrochloride), leading to distinct electronic and solubility profiles .

Physical and Chemical Properties

Compound Boiling/Melting Point Solubility Reactivity Notes
This compound Not reported Low water solubility (lipophilic) Susceptible to oxidation at sulfur atom .
2-(Methylthio)phenol Not reported Moderate in organic solvents Thioether stability; less acidic than hydroxyl-substituted phenols .
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide Not reported Likely polar aprotic solvents Reactivity driven by acetamide and chloro groups .
Mercaptodimethur 72–74°C (melting) Low water solubility Carbamate group hydrolyzes under alkaline conditions, releasing toxic methyl isocyanate .

Toxicity and Hazards

  • Mercaptodimethur : Highly toxic (LD₅₀ = 100 mg/kg in rats) due to carbamate-mediated acetylcholinesterase inhibition .
  • 2-Amino-6-methoxyphenol hydrochloride: Classified with precautionary measures (avoid inhalation/skin contact), highlighting risks common to amino-phenolic compounds .

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